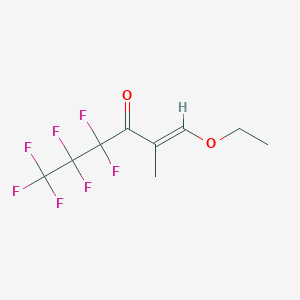

(E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one, also known as HFE-7100, is a fluorinated ketone that has been used in various scientific research applications. This compound is known for its unique properties, including its high thermal stability, low toxicity, and non-flammability, which make it an ideal candidate for use in laboratory experiments.

Scientific Research Applications

Heterocyclic Polyfluoro-compounds and Photochemical Isomerization

A study by Barlow et al. (1982) investigated the photochemical isomerization of hexafluoro-1H-azepines, which are related in structure and reactivity to the compound . The research demonstrated that 1-ethoxycarbonyl-, 1-cyano-, or 1-amido-hexafluoro-1H-azepine undergoes photochemical isomerization to yield respective 2-substituted hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-dienes. This process facilitates various subsequent reactions, including Diels-Alder additions and catalytic reductions, highlighting the compound's potential in synthetic organic chemistry and material science applications (Barlow, Culshaw, Haszeldine, & Morton, 1982).

Decomposition and Isomerization of Alkyl Radicals

Research by Awan et al. (2010) focused on the decomposition and isomerization reactions of the 5-methylhex-1-yl radical, which shares some structural similarities with the compound of interest. The study provided insights into the mechanisms of isomerization and decomposition, revealing potential pathways for chemical transformations and synthetic applications of similar complex molecules (Awan, McGivern, Tsang, & Manion, 2010).

Synthesis of Fluorofuranones and Photoisomerisation

Pomeisl et al. (2007) investigated the synthesis of 3-fluorofuran-2(5H)-ones using a process that includes Z/E photoisomerisation followed by acid-catalysed cyclisation. This study highlights the versatility of fluorinated compounds in synthesizing heterocyclic structures, which could be analogous to applications involving "(E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one" (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Electrochemical Fluorination

A study by Abe et al. (2003) on Simons electrochemical fluorination (ECF) of homopiperazines provides insights into the fluorination techniques that could be applicable to the compound . This research sheds light on the potential of electrochemical methods in modifying and synthesizing complex fluorinated molecules, which is crucial for developing new materials and pharmaceuticals (Abe, Baba, Fukaya, Tamura, & Sekiya, 2003).

properties

IUPAC Name |

(E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F7O2/c1-3-18-4-5(2)6(17)7(10,11)8(12,13)9(14,15)16/h4H,3H2,1-2H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBIOFNKQLAHOT-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C)/C(=O)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide](/img/structure/B2996632.png)

![5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2996643.png)

![N-(4-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2996645.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2996646.png)